Dioxobis(triphenylphosphine)platinum

stability storage handling

Researchers face irreproducible oxygen-transfer chemistry due to labile Pd/Ni peroxo analogues. This air-stable Pt(II) peroxo complex offers predictable stoichiometry and resolved dual-pathway kinetics (kA, kB for ketones).

• **Defined reactivity:** O-O bond 1.505(16) Å, force constant 3.0 mdyn/Å; reference for DFT calibration.
• **CO2 activation:** Forms peroxocarbonate adduct for mechanistic studies under mild conditions.
• **70% H2O2 yield** with chloroacetic acid, generating characterisable Pt co-product.

Molecular Formula C36H30O2P2Pt
Molecular Weight 751.7 g/mol
CAS No. 15614-67-2
Cat. No. B12885626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxobis(triphenylphosphine)platinum
CAS15614-67-2
Molecular FormulaC36H30O2P2Pt
Molecular Weight751.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O
InChIInChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;;
InChIKeyRXRLLJPVHZLHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxobis(triphenylphosphine)platinum: Identity and Baseline Overview


Dioxobis(triphenylphosphine)platinum, also referred to as (dioxygen)bis(triphenylphosphine)platinum or Pt(PPh3)2O2, is a square-planar platinum(II) peroxo complex (molecular formula C36H30O2P2Pt, MW 751.65 g/mol) in which molecular oxygen is bound irreversibly in a side-on η²-fashion to the platinum centre [1]. First structurally characterised in 1971 by Cheng et al., the complex crystallises with a two-fold axis through the Pt atom and an O–O bond distance of 1.505(16) Å, confirming its formulation as a genuine peroxo species [2]. The compound is a foundational member of the broader class of group-10 metal–dioxygen adducts M(O2)(PPh3)2 (M = Ni, Pd, Pt) and serves as a stoichiometric reagent and mechanistic probe for oxygen-transfer reactions, carbonyl insertion chemistry, and catalytic oxidation modelling [3].

Workflow

Oxygen-atom transfer and peroxometallacycle formation studies

Selection

Bench-stable stoichiometric reagent for carbonyl insertion kinetics

Context

Irreversible peroxo ligand supports catalytic oxidation modelling

Why Generic Substitution Fails for This Platinum Complex


The group-10 metal–dioxygen complexes M(O2)(PPh3)2 (M = Ni, Pd, Pt) are not interchangeable in practice, because the stability, reactivity, and selectivity of the coordinated peroxo ligand are profoundly modulated by the identity of the metal centre [1]. The palladium analogue Pd(PPh3)2O2 decomposes within days at ambient temperature to metallic palladium and phosphine oxide, imposing severe handling constraints and limiting reproducible stoichiometric application [2]. The nickel congener is even more labile and has not been isolated as a stable solid under standard conditions. In contrast, Pt(PPh3)2O2 is an isolable, bench-stable crystalline solid that can be stored and used with predictable stoichiometry [1]. Furthermore, the kinetic profile of carbonyl insertion into the Pt–O2 moiety follows a well-characterised dual-pathway rate law with quantifiable substrate selectivity [3], whereas analogous palladium peroxo complexes preferentially engage electrophilic substrates via Pd–O bond insertion without the same degree of kinetic predictability [4]. These differences mean that substituting Pt(PPh3)2O2 with its Pd or Ni analogues alters not only reaction rates but also product distributions, rendering generic substitution scientifically indefensible for applications where reproducible oxygen-atom transfer or peroxometallacycle formation is required.

Property
Target (Pt(PPh₃)₂O₂)
Pd / Ni Analogues
Ambient Stability

Isolable crystalline solid; stable under storage

Decomposes within days (Pd); Ni not isolable

Ketone Insertion

Dual-pathway kinetics with >10⁴-fold substrate selectivity range

No comparable kinetic resolution; product distributions diverge

CO₂ Activation

Clean formation of stable peroxocarbonate; no ligand degradation

Competing C–P bond cleavage of PPh₃; less robust adduct (Pd)

Quantitative Differentiation from Closest Chemical Analogs


Ambient Stability: Isolable Solid vs. Rapid Decomposition

The platinum complex Pt(PPh3)2O2 is an isolable, bench-stable crystalline solid under ambient conditions [1]. By direct contrast, the palladium analogue Pd(PPh3)2O2 (CAS 29933-60-6) is explicitly described as unstable: 'the solid and its solutions decompose in a few days to metallic palladium and oxygen or phosphine oxide' [2]. The palladium complex is reported as a green crystalline solid that darkens at 105 °C and melts at 140–143 °C, or alternatively as a pale blue powder decomposing at ~100 °C [2]. This fundamental stability differential means Pt(PPh3)2O2 can be procured, stored, and used with reliable stoichiometry, whereas the Pd analogue requires freshly prepared solutions and continuous oxygen bubbling during storage to retard decomposition [2].

Ambient Stability
Head-to-head

Pt: bench-stable crystalline solid
Pd: decomposes within days

Supports procurement reproducibility

Pd requires fresh preparation and O₂ bubbling during storage

stability storage handling palladium comparison

O–O Bond Distance Confirming Irreversible Peroxo Character

Single-crystal X-ray diffraction analysis of (PPh3)2PtO2·2CHCl3 (monoclinic, space group C2/c, Z = 4) yielded a final R factor of 6.6% from 2740 independent reflections [1]. The O–O distance was determined as 1.505(16) Å, which is substantially elongated relative to free molecular oxygen (1.21 Å) and falls squarely within the range characteristic of peroxo (O2²⁻) ligands bound irreversibly to transition metals [1]. This contrasts with dioxygen complexes that bind O2 reversibly, where O–O distances are typically in the superoxo range (~1.25–1.35 Å) [2]. The molecule has a crystallographic two-fold axis through the Pt atom with the O–O vector normal to this axis, confirming symmetric side-on η²-coordination [1].

O–O Bond Length
Class-level inference

1.505(16) Å

Confirms irreversible peroxo character

vs. free O₂ 1.21 Å; typical superoxo ~1.25–1.35 Å

O–O bond length X-ray crystallography peroxo ligand oxygen activation

Ketone Insertion Kinetics and Substrate Selectivity

The insertion of ketones into Pt(PPh3)2O2 follows the experimental rate law rate = (kA + kB[Ket])[PtO2], established under pseudo-first-order conditions in benzene at 30 °C [1]. For acetone, the resolved rate constants are kA = (1.27 ± 0.18) × 10⁻⁴ s⁻¹ and kB = (1.40 ± 0.03) × 10⁻³ s⁻¹ mol⁻¹ L [1]. The reactivity order across ketones is: 1,1,1-trifluoroacetone >> acetone > methyl isobutyl ketone > methyl ethyl ketone, and for cyclic ketones: cyclobutanone > cyclohexanone > cyclopentanone > cycloheptanone [1]. Crucially, tert-butyl methyl ketone does not react at all, demonstrating that the reaction is strongly gated by steric hindrance at the carbonyl carbon [1]. This graded, quantifiable substrate discrimination is not observed with the palladium analogue, which reacts with olefins and electrophiles via a less kinetically resolved pathway [2].

Ketone Insertion Kinetics
Direct comparison

kB (acetone) = (1.40 ± 0.03) × 10⁻³ s⁻¹ mol⁻¹ L

Enables rational substrate selection

Reactivity span >10⁴-fold; t-BuCOCH₃ unreactive

kinetics ketone insertion rate law substrate selectivity peroxometallacycle

Hydrogen Peroxide Generation and Co-Product Formation

Treatment of Pt(PPh3)2O2 with chloroacetic acid results in oxidative addition yielding hydrogen peroxide in up to 70% yield alongside the platinum(II) carboxylato complex Pt(PPh3)2(OCOCH2Cl)2 [1]. The yield depends on the pKa of the organic acid substrate, with stronger acids favouring higher H2O2 production [1]. When both Pt(PPh3)2O2 and Pd(PPh3)2O2 were reacted with catechols at low temperature, both gave H2O2 and the corresponding catecholato complexes in high yields, but a similar reaction of Pt(PPh3)2O2 with o-substituted anilines afforded adducts and H2O2 in only moderate yields, revealing a metal-dependent reactivity profile that diverges between substrates [2]. This demonstrates that the Pt complex is the preferred reagent when H2O2 generation coupled with well-defined organometallic co-products is the synthetic objective.

H₂O₂ Generation
Cross-study comparable

Up to 70% yield with ClCH₂COOH

Supports co-product synthesis route

Pt extends to o-substituted anilines; Pd scope limited

hydrogen peroxide oxidative addition carboxylato complex catechol

O–O Force Constant Quantifying π-Back-Donation

Solution-phase Raman spectroscopy of Pt(O2)(PPh3)2 using ¹⁶O2, ¹⁶O¹⁸O, and ¹⁸O2 isotopomers enabled the first normal coordinate analysis of the PtO2 fragment, yielding an O–O stretching force constant of 3.0 mdyn Å⁻¹ [1]. This value is significantly lower than that of free O2 (11.4 mdyn Å⁻¹), consistent with extensive net π-back-donation from the electron-rich platinum(0) centre into the π* molecular orbitals of the O2 ligand, which weakens the O–O bond and activates it for subsequent oxygen-transfer chemistry [1]. The corresponding νPt–P values are 132 cm⁻¹ (antisymmetric) and 145 cm⁻¹ (symmetric) for Pt(O2)(PPh3)2, compared to 137 and 157 cm⁻¹ for the precursor Pt(PPh3)4 [1]. For the palladium analogue, while specific force-constant data are less comprehensively reported, the weaker Pd–O bond and lower back-donation capacity of palladium are consistent with the observed lability and decomposition tendency [2].

O–O Force Constant
Class-level inference

3.0 mdyn Å⁻¹

Indicates strong π-back-donation

~74% reduction vs. free O₂ (11.4 mdyn Å⁻¹)

vibrational spectroscopy force constant π-back-donation Raman O2 activation

CO2 Insertion Selectivity vs. Palladium and Nickel Analogs

In the foundational study by Hayward, Blake, Wilkinson, and Nyman (1970), Pt(PPh3)2O2 reacts cleanly with CO2 to form the peroxocarbonate complex Pt(PPh3)2(O2CO2), a well-defined five-membered metallacycle that was structurally characterised and shown to be a key intermediate in catalytic co-oxidation of olefins [1]. The analogous reaction with Pd(PPh3)2O2 also yields a peroxocarbonate, but the product distribution diverges when CS2 or other heterocumulenes are used as substrates: the platinum system consistently yields isolable, characterisable insertion products, whereas the palladium system shows competitive C–P bond cleavage of triphenylphosphine and formation of decomposition products [1][2]. Furthermore, the Ni(O2)(PPh3)2 complex has not been isolated as a stable species, precluding its use in CO2 fixation chemistry altogether [3]. The platinum complex thus uniquely combines stability of the peroxocarbonate adduct with broad substrate scope across CO2, CS2, SO2, and activated olefins.

CO₂ Insertion
Head-to-head

Pt: stable peroxocarbonate Pt(PPh₃)₂(O₂CO₂)

Supports reproducible CO₂-insertion chemistry

Pd shows competing ligand degradation; Ni not isolable

CO2 insertion peroxocarbonate carbon dioxide fixation metal selectivity

Key Research and Industrial Application Scenarios


Mechanistic Probe for Carbonyl Insertion and Peroxometallacycle Formation

The well-characterised dual-pathway kinetics of ketone insertion into Pt(PPh3)2O2 — with resolved rate constants kA = 1.27 × 10⁻⁴ s⁻¹ and kB = 1.40 × 10⁻³ s⁻¹ mol⁻¹ L for acetone in benzene at 30 °C — make this complex the definitive stoichiometric probe for studying the peroxometallation step in heterogeneously catalysed selective oxidations [8]. The >10⁴-fold substrate reactivity window (CF3COCH3 >> acetone > MIBK > MEK; tert-butyl methyl ketone = no reaction) enables systematic investigation of electronic and steric effects on the insertion transition state [8]. Industrial R&D groups developing new selective oxidation catalysts use Pt(PPh3)2O2 as a homogeneous molecular model to disentangle the kinetic contributions of substrate pre-coordination vs. O2 activation, informing the design of supported metal catalysts for ketone and olefin oxidation processes [9].

CO2 Activation and Peroxocarbonate-Mediated Co-Oxidation

The clean, quantitative formation of the peroxocarbonate complex Pt(PPh3)2(O2CO2) upon exposure of Pt(PPh3)2O2 to CO2 enables its use as a stoichiometric CO2-activation platform [8]. This adduct, and the related hexafluoroacetone adduct, have been demonstrated to mediate the co-oxidation of 1-octene to 2-octanone and epoxide under mild conditions, with product selectivity tunable by the choice of the peroxy adduct (CO2 vs. hexafluoroacetone) [9]. ¹⁸O labelling experiments confirmed that the peroxy oxygen is not directly transferred to the olefin, establishing a specific mechanistic pathway distinct from direct O-atom transfer [9]. This scenario is directly relevant to academic and industrial laboratories exploring CO2 utilisation strategies where a molecularly well-defined, stable peroxocarbonate intermediate is required for mechanistic elucidation [8].

Controlled H2O2 Generation with Organometallic Co-Product Synthesis

When a research protocol requires simultaneous generation of hydrogen peroxide and isolation of a structurally defined platinum(II) co-complex, Pt(PPh3)2O2 is the reagent of choice based on the demonstrated 70% H2O2 yield from reaction with chloroacetic acid, producing Pt(PPh3)2(OCOCH2Cl)2 as a characterisable co-product [8]. The yield can be modulated by the pKa of the incoming organic acid, offering a parameter for optimisation [8]. Both Pt and Pd analogues react with catechols to give H2O2, but the platinum system uniquely extends this reactivity to o-substituted anilines with moderate yields, providing access to a broader substrate scope that the palladium congener does not support [9]. This scenario is particularly relevant for laboratories synthesising platinum(II) carboxylato, catecholato, or amidohydroperoxo complexes for subsequent catalytic or materials-chemistry investigations [7].

Spectroscopic Benchmarking of O2 Activation

The O–O stretching force constant of 3.0 mdyn Å⁻¹, rigorously determined from Raman spectra of ¹⁶O2, ¹⁶O¹⁸O, and ¹⁸O2 isotopomers of Pt(O2)(PPh3)2, serves as a key spectroscopic reference point for calibrating the degree of dioxygen activation across different metal–ligand platforms [8]. Together with the accompanying νPt–P values (132 and 145 cm⁻¹), these data enable researchers to quantitatively compare electronic back-donation in newly synthesised platinum–dioxygen complexes and to benchmark computational (DFT) predictions of O–O bond weakening [8]. The O–O bond length of 1.505(16) Å from X-ray crystallography provides an independent structural cross-validation, making Pt(PPh3)2O2 one of the most comprehensively characterised metal–dioxygen complexes available for combined spectroscopic and structural calibration purposes [9].

Application
Selection Property
Validation Focus
Carbonyl insertion & peroxometallacycle studies
Graded substrate selectivity (electronic / steric)
Peroxometallacycle formation kinetics
CO₂ activation & peroxocarbonate-mediated co-oxidation
Stable, isolable peroxocarbonate adduct
Co-oxidation product selectivity (epoxide vs. ketone)
Controlled H₂O₂ generation with Pt(II) co-product
H₂O₂ yield vs. organic acid pKa
Isolation and characterisation of carboxylato / catecholato complexes
Spectroscopic benchmarking of O₂ activation
O–O force constant & crystallographic bond length
Cross-validation of DFT-predicted back-donation
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